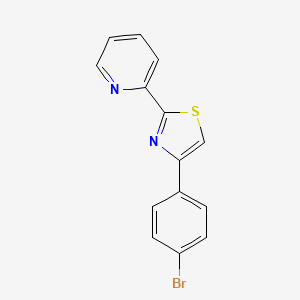

4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole

Description

Significance of the Thiazole (B1198619) Core in Contemporary Chemical Research

The thiazole nucleus is a recurring motif in a multitude of biologically active compounds and functional materials. Its unique electronic properties and the ability to form a variety of non-covalent interactions contribute to its widespread utility.

The thiazole ring is a key constituent in numerous pharmacologically important molecules, demonstrating a broad spectrum of biological activities. This has rendered it an attractive scaffold for the design of new therapeutic agents. Thiazole derivatives have been reported to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. tsijournals.com The presence of this heterocyclic motif can be found in several FDA-approved drugs, highlighting its clinical significance. For instance, the thiazole ring is a core component of the vitamin thiamine (B1217682) (B1) and is present in drugs such as the non-steroidal anti-inflammatory drug Meloxicam and the antiretroviral Ritonavir. chemicalbook.com

The versatility of the thiazole scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. Research has shown that the introduction of different functional groups onto the thiazole ring can significantly modulate the therapeutic efficacy of the resulting compounds.

Beyond its role in medicinal chemistry, the thiazole scaffold has garnered attention in the field of materials science. The inherent aromaticity and electron-rich nature of the thiazole ring make it a valuable component in the construction of organic functional materials. Aryl-substituted thiazoles, for example, have found applications as fluorescent dyes and liquid crystals. nih.gov The rigid and planar structure of some thiazole-containing molecules contributes to favorable packing in the solid state, leading to desirable photophysical properties for applications in organic light-emitting diodes (OLEDs) and semiconductors. researchgate.net

In the realm of catalysis, thiazolium salts, which are N-alkylated derivatives of thiazoles, are well-known catalysts for reactions such as the benzoin (B196080) condensation and the Stetter reaction. rsc.org The catalytic activity stems from the ability of the thiazolium ylide, formed by deprotonation, to act as a nucleophilic acyl anion equivalent. More recent research has also explored the use of thiazole derivatives in eco-friendly catalytic methods. nih.gov

Strategic Importance of the Pyridyl and Bromophenyl Substituents in Molecular Design

The functionality and potential applications of the thiazole core can be significantly enhanced through the strategic attachment of various substituents. The pyridyl and bromophenyl groups are particularly noteworthy in this regard, each imparting distinct and valuable properties to the parent molecule.

The pyridyl group , a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many biologically active compounds and ligands for metal complexes. Its inclusion in a molecular design can influence several key parameters. The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. researchgate.net The pyridine (B92270) ring can also engage in π-π stacking interactions. In drug design, the incorporation of a pyridine moiety can improve a compound's metabolic stability, enhance its permeability, and address issues with protein binding. nih.gov Furthermore, the basicity of the pyridine nitrogen allows for the formation of salts, which can improve the solubility and bioavailability of a drug candidate.

The bromophenyl substituent also plays a multifaceted role in molecular design. The bromine atom is a halogen that can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. The introduction of a bromine atom can also increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. From a synthetic perspective, the bromine atom serves as a versatile handle for further chemical modifications through cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the construction of more complex molecular architectures. In terms of biological activity, bromophenol derivatives have shown antioxidant properties, and the bromophenyl group can act as a bioisostere for a phenyl group, which can be used to optimize the physicochemical and biological properties of active molecules. Research on 4-(4-bromophenyl)-thiazol-2-amine derivatives has indicated that the presence of an electron-withdrawing group at the para-position of the phenyl ring attached to the thiazole can lead to good antibacterial activity.

Overview of Current Research Trajectories Involving 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole

While dedicated research focusing solely on the biological or material properties of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole is not extensively documented in publicly available literature, the current research trajectories can be inferred from studies on structurally related compounds. The convergence of the thiazole, pyridyl, and bromophenyl moieties in one molecule suggests a strategic design aimed at harnessing the beneficial properties of each component.

Research in this area appears to be primarily focused on the synthesis and biological evaluation of derivatives for potential therapeutic applications. For instance, studies have been conducted on the synthesis of complex molecules that incorporate the 4-(4-bromophenyl)thiazole (B159989) core, with additional heterocyclic systems attached at the 2-position, which in the target compound is occupied by the pyridyl ring. tsijournals.com These studies often explore the antimicrobial and anticancer potential of the synthesized compounds.

The synthesis of derivatives of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole highlights an interest in creating complex molecular hybrids where the 4-(4-bromophenyl)thiazole unit is a key building block. tsijournals.com The evaluation of these compounds for their biological efficacy suggests that the 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole scaffold is considered a promising starting point for the development of new bioactive agents.

Below is a table summarizing the types of biological activities investigated in derivatives containing the 4-(4-bromophenyl)thiazole core:

| Derivative Class | Biological Activity Investigated | Key Findings | Reference |

|---|---|---|---|

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Antimicrobial, Anticancer | Promising activity against various bacterial strains and cancer cell lines. | |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Antimicrobial, Antiproliferative | Some derivatives showed promising antimicrobial and anticancer activities. | |

| 4-(4-Bromophenyl)-2-[...]-1,3-thiazole derivatives | General Biological Efficacy | Synthesis of complex hybrids for biological evaluation. | tsijournals.com |

| 2-[...]-4-(4-bromophenyl)thiazole derivatives | Anticancer, Antimicrobial | Some derivatives exhibited potent activity against various cancer cell lines and microorganisms. |

The current research landscape suggests that 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole is a molecule of interest primarily within the context of medicinal chemistry, with a focus on developing new antimicrobial and anticancer agents by using it as a foundational scaffold for further chemical elaboration. Future research will likely involve the synthesis of a broader range of derivatives and a more in-depth evaluation of their biological activities and mechanisms of action.

Properties

IUPAC Name |

4-(4-bromophenyl)-2-pyridin-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2S/c15-11-6-4-10(5-7-11)13-9-18-14(17-13)12-3-1-2-8-16-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZOMLGISBAPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Bromophenyl 2 Pyridin 2 Yl Thiazole and Its Analogues

Retrosynthetic Analysis and Key Precursors for 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole, the most logical disconnection is at the thiazole (B1198619) ring, a common strategy for heterocyclic compounds. The Hantzsch thiazole synthesis is a classic and reliable method for forming this ring system, which involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com

Applying this strategy to the target molecule leads to two primary precursors:

A thioamide component : To provide the N-C2-S portion of the ring, where the C2 is substituted with a pyridin-2-yl group. This points to Pyridine-2-carbothioamide as the key precursor.

An α-haloketone component : To provide the C4-C5 fragment of the ring, where the C4 is substituted with a 4-bromophenyl group. This identifies 2-bromo-1-(4-bromophenyl)ethan-1-one (also known as 4-bromophenacyl bromide) as the second key precursor.

This retrosynthetic approach is summarized in the following scheme:

Figure 1: Retrosynthetic Disconnection of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole

These precursors are readily accessible, making this a highly viable synthetic route. The synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives from p-bromoacetophenone and thiourea using iodine as a catalyst has been reported, confirming the feasibility of this approach for the bromophenyl moiety. nih.gov

Established Synthetic Pathways to the Thiazole Ring System

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several established methods available for its construction.

Hantzsch Thiazole Synthesis and its Adaptations for 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most popular and versatile methods for constructing the thiazole core. synarchive.comresearchgate.net The reaction involves the condensation of an α-haloketone with a thioamide. bepls.com

For the specific synthesis of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole, the reaction proceeds by nucleophilic attack of the sulfur atom from pyridine-2-carbothioamide on the α-carbon of 2-bromo-1-(4-bromophenyl)ethan-1-one. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

The reaction conditions can be varied to optimize yield and reaction time. Traditional methods often involve refluxing the reactants in a solvent like ethanol. cdnsciencepub.com

| Reactant A | Reactant B | Typical Conditions | Product | Key Advantages |

|---|---|---|---|---|

| 2-bromo-1-(4-bromophenyl)ethan-1-one | Pyridine-2-carbothioamide | Reflux in ethanol or DMF | 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole | High yields, simple procedure, readily available starting materials. chemhelpasap.com |

| α-haloketone | Thioamide | Microwave irradiation, solvent-free | 2,4-disubstituted thiazole | Rapid reaction times, improved yields, greener approach. figshare.com |

| α-haloketone | Thiourea | Ultrasonic irradiation, EtOH/Water | 2-amino-4-substituted thiazole | Mild conditions, often reusable catalyst. nih.gov |

Alternative Cyclization Strategies for Thiazole Formation

While the Hantzsch synthesis is predominant, other methods can also be employed to form the thiazole ring system.

Gabriel Thiazole Synthesis : This method involves the thionation and cyclization of α-acylaminoketones. researchgate.net To synthesize the target compound via this route, the precursor N-(2-(4-bromophenyl)-2-oxoethyl)picolinamide would be required. This intermediate would then be treated with a thionating agent, such as phosphorus pentasulfide or Lawesson's reagent, to induce cyclization.

Cook-Heilborn Synthesis : This pathway involves the reaction of 2-aminonitriles with carbon disulfide or related compounds. researchgate.netbepls.com While applicable for 2-aminothiazole derivatives, its adaptation for the target 2-(pyridin-2-yl) substituted thiazole is less direct.

Domino Reactions : Multi-component reactions can provide rapid access to complex heterocyclic structures. For instance, domino alkylation-cyclization reactions of propargyl bromides with thioureas have been used to synthesize 2-aminothiazoles under microwave irradiation. organic-chemistry.org Adapting such a strategy would require a propargyl bromide bearing a 4-bromophenyl group.

Catalytic Approaches in the Synthesis of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole

Catalysis, particularly using transition metals, offers powerful tools for derivatizing the key precursors or the final thiazole product, enabling the synthesis of a wide range of analogues.

Transition Metal-Catalyzed Coupling Reactions for Precursor Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The precursors for 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole contain aryl halide and heteroaromatic motifs, which are ideal substrates for such reactions.

Suzuki-Miyaura Coupling : The bromine atom on the 4-bromophenyl group serves as an excellent handle for palladium-catalyzed Suzuki coupling. cdnsciencepub.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups by reacting the thiazole product with an appropriate boronic acid or boronate ester. This strategy is highly effective for creating libraries of analogues for structure-activity relationship studies.

Heck and Sonogashira Couplings : The same C-Br bond can be functionalized via Heck coupling to introduce alkenyl substituents or through Sonogashira coupling to install alkynyl groups, further diversifying the molecular scaffold. researchgate.net

Direct C-H Arylation : This modern technique allows for the formation of C-C bonds by directly functionalizing a C-H bond, avoiding the need for pre-functionalized starting materials. nih.gov For instance, a palladium catalyst could be used to directly arylate the pyridine (B92270) ring of the thiazole product, or conversely, to couple 2-halopyridine with 4-(4-bromophenyl)thiazole (B159989). nih.gov

| Coupling Reaction | Typical Catalyst | Substrates | Bond Formed | Application Example |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl/vinyl halide + boronic acid/ester | C(sp²)-C(sp²) | Replacing the bromine on the phenyl ring with other functional groups. cdnsciencepub.com |

| Heck | Pd(OAc)₂ | Aryl/vinyl halide + alkene | C(sp²)-C(sp²) | Introducing an alkene substituent at the 4-position of the phenyl ring. |

| Sonogashira | Pd/Cu co-catalyst | Aryl/vinyl halide + terminal alkyne | C(sp²)-C(sp) | Introducing an alkyne substituent at the 4-position of the phenyl ring. |

| Direct C-H Arylation | Pd(OAc)₂, CuI | Heteroarene C-H bond + aryl halide | C(sp²)-C(sp²) | Coupling 2-halopyridine to 4-(4-bromophenyl)thiazole. nih.govnih.gov |

Green Chemistry Principles in Synthetic Route Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org These principles are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.netnih.gov

Alternative Energy Sources : Microwave irradiation and ultrasonic irradiation are two key green technologies that can significantly enhance the Hantzsch thiazole synthesis. rasayanjournal.co.in Microwave-assisted synthesis often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. figshare.com Similarly, ultrasound can promote reactions under milder conditions. nih.gov

Green Solvents : Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or ionic liquids is a core tenet of green chemistry. frontiersin.org The Hantzsch synthesis can often be performed in greener solvent systems such as ethanol-water mixtures. nih.gov

Catalysis : The use of reusable solid-supported catalysts, such as silica-supported tungstosilisic acid, can simplify product purification, reduce waste, and allow for catalyst recycling, aligning with green chemistry goals. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Multi-component reactions are often highly atom-economical. unigoa.ac.in

| Green Chemistry Principle | Application in Thiazole Synthesis | Benefit |

|---|---|---|

| Use of Alternative Energy | Microwave irradiation, ultrasonic irradiation | Reduced reaction time, increased yield, energy efficiency. nih.govrasayanjournal.co.in |

| Use of Safer Solvents | Ethanol, water, or solvent-free conditions | Reduced environmental impact and toxicity. bepls.com |

| Catalysis | Employing reusable solid-supported acid catalysts | Waste reduction, easy separation, catalyst recycling. nih.gov |

| High Atom Economy | One-pot, multi-component reactions | Minimizes byproducts and improves overall efficiency. unigoa.ac.in |

Optimization of Reaction Conditions and Process Efficiency in Thiazole Synthesis

The synthesis of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole, primarily through adaptations of the Hantzsch thiazole synthesis, is highly dependent on the careful selection and optimization of reaction parameters. The reaction typically involves the condensation of an α-haloketone, such as 2-bromo-1-(4-bromophenyl)ethan-1-one, with a thioamide, in this case, pyridine-2-carbothioamide. The efficiency and yield of this process are profoundly influenced by factors including the choice of solvent, reaction temperature, and the use of catalytic systems.

Solvent Selection: The polarity and boiling point of the solvent play a critical role in the reaction kinetics and product yield. Protic solvents like ethanol and methanol are commonly employed and have been shown to facilitate the reaction, often under reflux conditions. nih.gov Aprotic solvents such as dimethylformamide (DMF) have also been utilized, particularly in microwave-assisted synthesis, where they can lead to significantly reduced reaction times. The selection of an appropriate solvent is crucial for ensuring that the reactants remain in solution and can interact effectively to form the desired thiazole ring.

Temperature and Reaction Time: Reaction temperature is a key variable that must be controlled to ensure optimal product formation while minimizing the generation of impurities. Conventional heating methods often require prolonged reflux periods, sometimes extending for several hours, to drive the reaction to completion. nih.gov However, the advent of microwave-assisted organic synthesis has provided a powerful tool for enhancing process efficiency. Microwave irradiation can dramatically shorten reaction times, often from hours to mere minutes, while also improving yields. For instance, syntheses of analogous compounds that take 4-5 hours under conventional reflux in ethanol can be completed in minutes with microwave heating. nih.gov

The table below summarizes the impact of different reaction conditions on the synthesis of analogous 4-aryl-2-pyridylthiazoles, illustrating the general principles of optimization.

| Solvent | Temperature (°C) | Reaction Time | Method | Typical Yield (%) |

|---|---|---|---|---|

| Ethanol | Reflux (~78) | 4-8 hours | Conventional | 60-75 |

| Methanol | Reflux (~65) | 5-10 hours | Conventional | 55-70 |

| DMF | Reflux (~153) | 2-4 hours | Conventional | 70-85 |

| DMF | 120-150 | 5-15 minutes | Microwave | 80-95 |

| Ethanol/Water | Reflux | 2-3 hours | Conventional (with catalyst) | 79-90 |

Methodologies for Purity Assessment and Yield Enhancement in Target Compound Synthesis

Ensuring the high purity of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole is paramount, necessitating the use of reliable analytical techniques and effective purification strategies. Concurrently, methodologies aimed at enhancing the reaction yield are critical for the economic viability of the synthesis.

Purity Assessment: A combination of chromatographic and spectroscopic methods is typically employed to assess the purity of the synthesized compound and to confirm its chemical structure.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product and for quantifying any impurities. iosrjournals.orgresearchgate.net A validated reverse-phase HPLC (RP-HPLC) method can separate the target compound from starting materials and by-products. The choice of a suitable stationary phase (e.g., C18 column), mobile phase (often a mixture of acetonitrile and water or a buffer), flow rate, and detector wavelength are critical for achieving good resolution and sensitivity. iosrjournals.orgresearchgate.net

Melting Point Analysis: The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point within a narrow range suggests a high degree of purity.

The table below outlines typical parameters for an HPLC method used for the purity assessment of analogous aromatic heterocyclic compounds. iosrjournals.orgresearchgate.net

| Parameter | Description |

|---|---|

| Column | Varian C18 (150 x 4.6 mm, 5µm) or equivalent |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and a buffer (e.g., phosphate buffer) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 - 20 µL |

Yield Enhancement and Purification: Maximizing the isolated yield of the pure product involves both optimizing the reaction conditions as previously discussed and employing efficient purification techniques.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the mother liquor. mdpi.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Toluene and ethanol are often effective recrystallization solvents for this class of compounds. mdpi.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a valuable tool. mdpi.com A solvent system (eluent) is chosen that allows the target compound to be separated from impurities based on their differential adsorption to the silica stationary phase. mdpi.com The progress of the separation is typically monitored by Thin Layer Chromatography (TLC).

By systematically applying these advanced synthetic, purification, and analytical methodologies, the efficient and high-purity production of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole can be reliably achieved.

Computational and Theoretical Studies on the Molecular Structure and Electronic Properties of 4 4 Bromophenyl 2 Pyridin 2 Yl Thiazole

Quantum Chemical Calculations of Molecular Geometry and Conformational Landscape

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of a molecule. These computational methods provide insights into bond lengths, bond angles, and dihedral angles, which collectively define the molecular geometry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for optimizing the ground state geometry of organic molecules due to its balance of accuracy and computational efficiency.

For a molecule like 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole, a DFT study would typically be initiated by constructing an initial 3D model of the molecule. This model would then be subjected to geometry optimization using a functional, such as B3LYP, in conjunction with a basis set, for instance, 6-311++G(d,p). The calculation would iteratively adjust the positions of the atoms to find the minimum energy conformation, which corresponds to the most stable ground state geometry. The resulting data would include precise values for all bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-C (thiazole) | Data not available |

| C-N (thiazole) | Data not available | |

| C-S (thiazole) | Data not available | |

| C-C (phenyl) | Data not available | |

| C-Br | Data not available | |

| C-C (pyridine) | Data not available | |

| C-N (pyridine) | Data not available | |

| Bond Angle | C-N-C (thiazole) | Data not available |

| N-C-S (thiazole) | Data not available | |

| C-C-C (phenyl) | Data not available | |

| C-C-Br | Data not available | |

| C-N-C (pyridine) | Data not available | |

| Dihedral Angle | Phenyl-Thiazole | Data not available |

| Pyridyl-Thiazole | Data not available |

Note: This table is illustrative. Specific values would be obtained from a dedicated DFT calculation.

The conformational landscape of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole is influenced by the rotational freedom around the single bonds connecting the three aromatic rings (bromophenyl, thiazole (B1198619), and pyridinyl). The relative orientation of these rings is determined by torsional or dihedral angles.

A computational analysis of the conformational landscape would involve calculating the potential energy surface as a function of the key dihedral angles. This is achieved by systematically rotating one ring relative to another and calculating the energy at each step. The results would reveal the most stable conformers (energy minima) and the energy barriers to rotation (torsional barriers). These barriers provide insight into the molecule's flexibility. Intramolecular interactions, such as steric hindrance or weak hydrogen bonds, that stabilize or destabilize certain conformations would also be identified through this analysis.

Electronic Structure Analysis and Reactivity Prediction

Understanding the electronic structure of a molecule is crucial for predicting its chemical reactivity and properties. Computational methods provide valuable tools for this purpose.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com

For 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole, a HOMO/LUMO analysis would involve calculating the energies of these orbitals. The spatial distribution of the HOMO and LUMO would also be visualized to identify the regions of the molecule involved in electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Properties of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is illustrative. Specific values would be obtained from a quantum chemical calculation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red or yellow areas typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are prone to nucleophilic attack.

An MEP map for 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole would reveal the charge distribution across the molecule. It is anticipated that the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the pyridine (B92270) ring would be regions of negative potential, while the hydrogen atoms would be regions of positive potential. This information is valuable for predicting intermolecular interactions.

Based on the electronic structure analysis, specific sites within the 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole molecule can be identified as being either electrophilic (electron-seeking) or nucleophilic (nucleus-seeking).

Nucleophilic Sites: Regions with high electron density, as identified by the MEP map (red/yellow areas) and the distribution of the HOMO, are likely to be nucleophilic. In this molecule, the nitrogen and sulfur atoms are expected to be the primary nucleophilic centers.

Electrophilic Sites: Regions with low electron density, indicated by blue areas on the MEP map, are potential electrophilic sites. The carbon atoms adjacent to the electronegative heteroatoms (N and S) and the hydrogen atoms are likely to be electrophilic.

Furthermore, calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would provide a quantitative measure of the charge distribution, further aiding in the identification of reactive sites.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

General Methodology:

An MD simulation of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole would typically involve the following steps:

System Setup: The 3D structure of the molecule would be generated and placed in a simulation box, often filled with a chosen solvent (e.g., water) to mimic physiological conditions.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, GROMOS) would be applied. The force field is a set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions.

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable conformations.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

Production Run: The simulation is run for a specific period (nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms over time) is saved.

Analysis: The trajectory is then analyzed to extract information about the molecule's conformational stability and dynamics. Key parameters often analyzed include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Dihedral Angle Analysis: To study the rotation around specific bonds and identify preferred conformations.

The following table summarizes a typical setup for an MD simulation of a small organic molecule.

| Parameter | Typical Value/Method |

| Software | GROMACS, AMBER, NAMD |

| Force Field | GROMOS54a7, AMBER99SB-ILDN, CHARMM36 |

| Solvent Model | SPC/E, TIP3P |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 300 K |

| Pressure | 1 bar |

| Ensemble | NPT (isothermal-isobaric) |

This table represents a generalized methodology and does not reflect a specific study on 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic signatures of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole, computational methods could predict its NMR, IR, and UV-Vis spectra.

General Methodology:

The prediction of spectroscopic signatures typically involves the following steps:

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation using a specific level of theory (e.g., a DFT functional like B3LYP) and a basis set (e.g., 6-311++G(d,p)).

Frequency Calculations: For IR spectra, vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and their intensities correspond to the peaks in the IR spectrum.

NMR Chemical Shift Calculations: For NMR spectra, the magnetic shielding tensors of the nuclei are calculated. The chemical shifts are then determined relative to a reference compound (e.g., tetramethylsilane, TMS).

Electronic Transition Calculations: For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies and their oscillator strengths correspond to the absorption maxima in the UV-Vis spectrum.

The table below outlines the common computational methods used for predicting different spectroscopic signatures.

| Spectroscopy | Computational Method | Typical Level of Theory | Predicted Parameters |

| IR | DFT | B3LYP/6-311++G(d,p) | Vibrational frequencies (cm⁻¹), Intensities |

| ¹H & ¹³C NMR | GIAO-DFT | B3LYP/6-311++G(d,p) | Chemical shifts (ppm), Coupling constants (Hz) |

| UV-Vis | TD-DFT | B3LYP/6-311++G(d,p) | Absorption wavelengths (nm), Oscillator strengths |

This table represents a generalized methodology and does not reflect a specific study on 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole.

Based on the available scientific literature, there are no specific molecular dynamics simulations or detailed computational predictions of spectroscopic signatures for 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole. The information presented here is based on standard computational chemistry practices for similar molecules.

Advanced Spectroscopic Characterization Methodologies in the Structural Elucidation of 4 4 Bromophenyl 2 Pyridin 2 Yl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed for a definitive assignment of all proton and carbon signals.

To definitively assign the proton and carbon signals of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole, a suite of two-dimensional NMR experiments is required.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule, allowing for the identification of adjacent protons on the pyridinyl and bromophenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on the analysis of similar structures, is presented below. Actual experimental data would be necessary for precise values.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyridinyl Ring | |||

| H-3' | Value | C-3' | C-2', C-4', C-5' |

| H-4' | Value | C-4' | C-3', C-5', C-6' |

| H-5' | Value | C-5' | C-3', C-4', C-6' |

| H-6' | Value | C-6' | C-2', C-4', C-5' |

| Thiazole (B1198619) Ring | |||

| H-5 | Value | C-5 | C-2, C-4 |

| Bromophenyl Ring | |||

| H-2''/H-6'' | Value | C-2''/C-6'' | C-4'', C-1'' |

| H-3''/H-5'' | Value | C-3''/C-5'' | C-1'', C-4'' |

| C-1'' | - | Value | H-2''/H-6'', H-3''/H-5'' |

| C-4'' | - | Value | H-2''/H-6'', H-3''/H-5'' |

Note: This table is illustrative. Actual chemical shifts and correlations would need to be determined experimentally.

For a molecule like 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole, which is likely to be planar, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed to study through-space interactions between protons. These experiments can provide insights into the preferred conformation of the molecule in solution, for instance, the relative orientation of the pyridinyl and thiazole rings.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the molecular formula of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The expected exact mass for the protonated molecule [M+H]⁺ of C₁₄H₉BrN₂S can be calculated. Analysis of the isotopic pattern, particularly the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), would further confirm the presence of bromine in the molecule.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the different structural motifs.

Expected Fragmentation Pathways:

Cleavage at the bonds connecting the heterocyclic rings.

Loss of the bromine atom.

Fragmentation of the pyridine (B92270) or thiazole rings.

A table summarizing the expected high-resolution mass spectrometry data is provided below.

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [C₁₄H₉⁷⁹BrN₂S + H]⁺ | Value | To be determined |

| [C₁₄H₉⁸¹BrN₂S + H]⁺ | Value | To be determined |

| Major Fragment Ions | Values | To be determined |

Note: This table requires experimental data for completion.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the pyridinyl and thiazole rings, and the C-Br stretching vibration.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-S bond in the thiazole ring.

A table of expected vibrational frequencies is presented below.

| Functional Group/Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=C/C=N Aromatic Ring Stretch | 1600-1450 | 1600-1450 |

| C-S Stretch (Thiazole) | ~700 | ~700 |

| C-Br Stretch | ~600 | ~600 |

Note: This table is a generalization and would be refined with experimental data.

X-ray Crystallography for Single-Crystal Structure Determination

The resulting data would be presented in a crystallographic information file (CIF) and would include parameters such as:

| Crystallographic Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Note: This table can only be completed with experimental X-ray diffraction data.

Information regarding the in vitro biological activity of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole is not available in the reviewed scientific literature.

Extensive searches for research data specifically pertaining to the chemical compound 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole did not yield specific studies on its in vitro antimicrobial or anticancer activities. The existing body of research focuses on derivatives and analogues, but not on the exact molecule as requested.

For instance, studies are available for "4-(4-bromophenyl)-thiazol-2-amine derivatives" and other "pyridine-thiazole hybrid molecules". These related compounds have been investigated for their biological activities. However, due to the strict requirement to focus solely on 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole, the findings from these studies on different molecules cannot be presented here.

Therefore, the following sections on the in vitro biological activity, including antimicrobial and anticancer studies, as well as mechanistic investigations into apoptosis induction and cell cycle arrest for 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole, cannot be provided at this time due to a lack of specific published research.

In Vitro Biological Activity Research and Mechanistic Investigations of 4 4 Bromophenyl 2 Pyridin 2 Yl Thiazole

Enzyme Inhibition Studies In Vitro

Specific Enzyme Target Identification and Inhibition Kinetics

No studies identifying specific enzyme targets for 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole or detailing its inhibition kinetics (e.g., IC₅₀, Kᵢ values) are currently available in the scientific literature.

Molecular Interactions with Enzyme Active Sites (In Vitro)

There is no published research, such as X-ray crystallography or molecular docking studies, that describes the molecular interactions between 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole and the active sites of any enzymes.

Receptor Binding and Modulation Studies In Vitro

No data from receptor binding assays or functional assays are available to characterize the affinity or modulatory effects of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole on any specific receptors.

Investigation of Molecular Mechanisms of Action at the Cellular Level (In Vitro)

Protein-Ligand Interaction Studies In Vitro

There are no published in vitro studies, such as co-immunoprecipitation or surface plasmon resonance, that investigate the interaction of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole with specific protein targets at the cellular level.

Cellular Pathway Modulation Analysis In Vitro

No research has been published that analyzes the effects of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole on specific cellular signaling pathways.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on 4 4 Bromophenyl 2 Pyridin 2 Yl Thiazole Derivatives

Impact of Substituent Modifications on the Thiazole (B1198619) Core

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, serves as the central anchor for the 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole scaffold. Modifications to this core, particularly at the C5 position, have been shown to significantly influence the biological profile of the resulting derivatives.

Introduction of small alkyl groups, such as a methyl group, at the C5 position can modulate the compound's lipophilicity and steric profile, which in turn affects its interaction with biological targets. Studies on related 2,4-disubstituted thiazoles have shown that such modifications can either enhance or diminish activity depending on the specific therapeutic target. For instance, in a series of thiazole derivatives investigated as potential anticancer agents, the presence of a methyl group at the C5 position was found to be crucial for maintaining a specific conformation required for binding to the active site of the target enzyme.

Conversely, the introduction of bulkier substituents or functional groups capable of hydrogen bonding at the C5 position can lead to a loss of activity, possibly due to steric hindrance or unfavorable electronic interactions within the binding pocket. The electronic nature of the substituent at this position also plays a pivotal role; electron-donating groups can increase the electron density of the thiazole ring, potentially altering its binding characteristics, while electron-withdrawing groups can have the opposite effect. The precise impact of these modifications is highly dependent on the specific biological assay and the nature of the target protein.

Role of the 4-Bromophenyl Moiety in Modulating Biological Activity

The 4-bromophenyl group at the C4 position of the thiazole ring is a key determinant of the biological activity of this class of compounds. The bromine atom, being a halogen, introduces a unique combination of electronic and steric properties that are often critical for potent biological interactions.

The presence of the bromine atom at the para-position of the phenyl ring significantly influences the electronic distribution of the entire molecule. As an electron-withdrawing group, it can enhance the molecule's ability to participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding. This interaction can contribute to the stabilization of the ligand-protein complex, leading to enhanced biological activity. Furthermore, the lipophilic nature of the bromine atom can improve the compound's ability to cross cell membranes and reach its intracellular target.

Comparative studies on analogous compounds where the 4-bromophenyl group is replaced with other substituted or unsubstituted phenyl rings have highlighted the importance of the bromine substituent. For example, replacement with a simple phenyl ring often leads to a significant decrease in activity, underscoring the specific contribution of the bromine atom. Similarly, the position of the bromine atom is also crucial, with the para-substitution generally being optimal for activity in many biological systems. The following table summarizes the impact of various substituents on the phenyl ring at the C4 position on the anti-proliferative activity of a series of 2-(pyridin-2-yl)thiazole derivatives against a cancer cell line.

| Phenyl Ring Substituent (at C4) | Relative Anti-proliferative Activity |

| 4-Bromo | ++++ |

| 4-Chloro | +++ |

| 4-Fluoro | ++ |

| 4-Methyl | + |

| Unsubstituted | + |

Activity is denoted qualitatively from highest (++++) to lowest (+).

Influence of the 2-Pyridin-2-yl Moiety on Biological Interactions and Selectivity

The 2-pyridin-2-yl moiety at the C2 position of the thiazole core is another critical component that governs the biological interactions and selectivity of these compounds. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of target proteins.

The orientation of the pyridine ring relative to the thiazole core is also important for optimal binding. Modifications to the pyridine ring, such as the introduction of substituents, can significantly impact the compound's activity and selectivity. For instance, the addition of small alkyl or alkoxy groups to the pyridine ring can enhance binding affinity by occupying small hydrophobic pockets within the target's active site.

Computational QSAR Modeling for Activity Prediction and Design of New Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural features of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel, untested derivatives, thereby guiding the design of more potent and selective compounds while reducing the need for extensive and costly experimental screening.

For 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole derivatives, 2D and 3D-QSAR models can be developed. In 2D-QSAR, various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for a set of compounds with known biological activities. These descriptors are then used to build a regression model that can predict the activity of new compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by generating 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For example, a CoMFA model might reveal that a region of positive electrostatic potential near the 4-bromophenyl group is favorable for activity, suggesting that the introduction of electron-withdrawing substituents at this position could be beneficial.

A hypothetical QSAR equation for a series of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole derivatives might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * (presence of H-bond donor at position X) + constant

This equation suggests that higher lipophilicity (LogP) and the presence of a hydrogen bond donor at a specific position are positively correlated with activity, while increased molecular weight (MW) has a negative impact. Such models, once validated, can be invaluable in prioritizing the synthesis of new derivatives with a higher probability of success.

Design Principles for Optimized Biological Activity based on SAR Insights

The collective SAR and QSAR insights provide a set of guiding principles for the design of new 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole derivatives with optimized biological activity. These principles are summarized below:

Maintain the Core Scaffold: The 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole core is essential for activity, and modifications should be made to the peripheral substituents rather than the core itself.

Optimize the 4-Bromophenyl Moiety: The bromine atom at the para-position of the phenyl ring is often crucial for high potency. Further optimization could involve exploring other halogens or small, electron-withdrawing groups at this position to enhance halogen bonding or other favorable interactions.

Fine-tune the 2-Pyridin-2-yl Group: The nitrogen atom in the pyridine ring is a key interaction point. Introducing small, lipophilic substituents on the pyridine ring could further enhance binding affinity, but their size and position must be carefully considered to avoid steric clashes.

Explore Substitutions on the Thiazole Core: While the C5 position of the thiazole ring is often unsubstituted in the most active compounds, small, non-polar substituents at this position could be explored to probe for additional binding interactions.

Utilize Computational Modeling: QSAR models should be employed to predict the activity of virtual compounds before their synthesis, allowing for a more rational and efficient drug discovery process.

By adhering to these design principles, medicinal chemists can systematically explore the chemical space around the 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole scaffold to develop novel drug candidates with improved efficacy and selectivity for a range of therapeutic targets.

Coordination Chemistry of 4 4 Bromophenyl 2 Pyridin 2 Yl Thiazole As a Ligand

Ligand Design Principles for Metal Complex Formation

The design of 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole as a ligand is predicated on several key principles of coordination chemistry. The molecule incorporates a pyridinyl-thiazole framework, which is a well-established bidentate N,N'-chelating motif.

Chelation: The nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the thiazole (B1198619) ring are positioned to form a stable five-membered chelate ring upon coordination to a metal center. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to those formed with analogous monodentate ligands.

Donor/Acceptor Properties: The pyridine ring acts as a strong σ-donor, while the thiazole ring, being more electron-deficient, exhibits π-acceptor characteristics. This combination allows for effective σ-donation to the metal center, stabilized by π-backbonding, particularly with electron-rich transition metals.

Electronic Tuning: The presence of the 4-bromophenyl substituent at the C4 position of the thiazole ring serves to modulate the electronic properties of the ligand system. The electron-withdrawing nature of the bromine atom can influence the energy levels of the ligand's molecular orbitals, which in turn affects the spectroscopic and electrochemical properties of its metal complexes. nih.gov

These design features make 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole an attractive ligand for constructing complexes with tailored electronic, optical, and reactive properties.

Synthesis Methodologies for Metal Complexes of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole

The synthesis of metal complexes with 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

The general procedure consists of dissolving stoichiometric amounts of the ligand and the metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) in a solvent such as ethanol, methanol, acetonitrile, or DMF. The reaction mixture is often heated under reflux for several hours to ensure complete complexation. ijper.orgresearchgate.net Upon cooling, the resulting metal complex may precipitate directly from the solution or can be isolated by slow evaporation of the solvent. The stoichiometry of the final product, such as [MLX₂], [ML₂X₂], or [ML₃]X₂, can be controlled by adjusting the metal-to-ligand molar ratio during the synthesis. researchgate.netresearchgate.net

Based on its structure and extensive studies on analogous pyridinyl-thiazole systems, the predominant coordination mode for 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole is as a bidentate N,N'-chelating ligand.

Primary Binding Sites: The primary coordination sites are the sp²-hybridized nitrogen atom of the pyridine ring and the sp²-hybridized nitrogen atom of the thiazole ring. researchgate.netresearchgate.net This chelation results in the formation of a thermodynamically favorable five-membered metallocycle.

Alternative Modes: While N,N'-chelation is dominant for mononuclear complexes, the ligand could theoretically act as a bridging ligand in polynuclear complexes, coordinating to two different metal centers via its two nitrogen atoms. However, the chelate mode is sterically and electronically preferred. Coordination involving the thiazole sulfur atom is less common for this ligand type, as the nitrogen atoms are more accessible and typically form stronger bonds with a wide range of metal ions. researchgate.net

The specific coordination is definitively confirmed through single-crystal X-ray diffraction analysis.

The identity of the metal ion and the associated counter-ion plays a crucial role in determining the structure, stoichiometry, and properties of the resulting complex.

Counter-Ion: The nature of the counter-ion (anion) is highly influential. Small, coordinating anions like Cl⁻ or Br⁻ can directly bind to the metal center, completing its coordination sphere and affecting its geometry. researchgate.net In contrast, large, non-coordinating anions like ClO₄⁻, PF₆⁻, or BF₄⁻ typically remain in the outer coordination sphere as charge-balancing ions, allowing solvent molecules to coordinate or promoting the coordination of a third ligand molecule to achieve saturation. researchgate.netresearchgate.net The choice of counter-ion also significantly impacts the solubility and crystallinity of the complex.

Spectroscopic and Diffraction Techniques for Characterization of Metal Complexes

A combination of spectroscopic and diffraction methods is employed to fully characterize the metal complexes of 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole.

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is evidenced by shifts in the characteristic vibrational frequencies. The C=N stretching vibrations of both the pyridine and thiazole rings are expected to shift to higher wavenumbers (10-20 cm⁻¹) upon complexation due to the donation of electron density to the metal. ijper.orgresearchgate.net The appearance of new bands in the far-IR region (typically 400-500 cm⁻¹) can be attributed to the formation of new metal-nitrogen (M-N) bonds. researchgate.net

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II)), NMR spectroscopy is a powerful tool. Upon coordination, the proton signals of the pyridine and thiazole rings, particularly those adjacent to the coordinating nitrogen atoms, typically exhibit a downfield shift due to the deshielding effect of the metal ion. ijper.orgnih.gov

Single-Crystal X-ray Diffraction: This is the most definitive technique for structural elucidation. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. This data confirms the N,N'-bidentate chelation mode and reveals the precise geometry around the metal center.

| Parameter | Typical Value |

|---|---|

| Coordination Geometry | Distorted Octahedral |

| M-N(pyridine) Bond Length (Å) | 2.10 - 2.20 |

| M-N(thiazole) Bond Length (Å) | 2.05 - 2.15 |

| N(py)-M-N(tz) Bite Angle (°) | 78 - 82 |

| M-Cl Bond Length (Å) | 2.35 - 2.50 |

Theoretical Studies of Metal-Ligand Interactions and Electronic Structures of Complexes

Computational methods, particularly Density Functional Theory (DFT), are widely used to complement experimental data and provide deeper insight into the electronic structure and properties of metal complexes. nih.gov For complexes of 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole, theoretical studies can elucidate several aspects:

Geometry Optimization: DFT calculations can predict the ground-state geometry of the complexes, allowing for comparison with experimental data from X-ray diffraction. acs.org

Electronic Structure: Analysis of the frontier molecular orbitals (HOMO and LUMO) helps to understand the nature of metal-ligand bonding. For many transition metal complexes, the HOMO is often metal-based, while the LUMO is localized on the π-system of the ligand. The energy difference between these orbitals (HOMO-LUMO gap) relates to the chemical reactivity and electronic stability of the complex. nih.gov

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra, helping to assign the observed experimental bands to specific electronic transitions, such as ligand-centered (π→π*), d-d, or MLCT transitions. researchgate.net

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can quantify the donor-acceptor interactions between the ligand and the metal, providing a detailed picture of the metal-ligand bond strength and character.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.15 |

| LUMO Energy (eV) | -2.25 |

| HOMO-LUMO Gap (eV) | 3.90 |

| Calculated M-N(py) Bond Length (Å) | 2.18 |

| Calculated M-N(tz) Bond Length (Å) | 2.12 |

Applications of Metal Complexes Derived from 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole

Metal complexes of pyridinyl-thiazole ligands are investigated for a wide range of applications, owing to their stability and tunable properties. It is anticipated that complexes of 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole would be promising candidates in several fields.

Biological Activity: Thiazole derivatives and their metal complexes are well-known for their biological activities. Coordination to a metal ion can enhance the efficacy of the organic ligand. Complexes of related pyridyl-thiazole ligands have demonstrated significant antibacterial and antifungal activity. researchgate.netrawdatalibrary.netacs.org Furthermore, they have been explored as potential anticancer agents, showing cytotoxicity against various human cancer cell lines, with the complexes often being more potent than the free ligands. researchgate.netresearchgate.netnih.govnih.gov

Luminescent Materials: Complexes of ligands with extensive π-conjugated systems, especially with d⁶ (Re(I), Ru(II)) and d⁸ (Pd(II), Pt(II)) metal ions, can exhibit strong luminescence. scilit.comresearchgate.net These properties make them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as phosphorescent probes for bioimaging. acs.orgnih.govmdpi.com

Catalysis: The well-defined coordination environment provided by bidentate ligands makes their metal complexes suitable for use as catalysts. Pyridine-containing complexes have been successfully employed in various catalytic transformations, including C-C coupling reactions and oxidation reactions. acs.orgunimi.it The electronic and steric properties of the 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole ligand could be tuned to optimize catalytic activity and selectivity.

Catalytic Applications in Organic Transformations

Ruthenium complexes, for instance, are widely studied for their catalytic prowess in reactions like transfer hydrogenation and olefin metathesis. The nitrogen atoms of the pyridyl and thiazolyl groups in 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole could chelate to a ruthenium center, creating a stable coordination environment that might facilitate such catalytic cycles. Similarly, palladium complexes bearing N-heterocyclic ligands are cornerstones of modern cross-coupling chemistry, including the Nobel Prize-winning Suzuki-Miyaura reaction. The coordination of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole to a palladium center could potentially yield catalysts for these crucial carbon-carbon bond-forming reactions. The electronic effects of the bromophenyl and pyridyl substituents would play a significant role in modulating the reactivity of the metallic center.

Based on the catalytic activities of structurally related compounds, a hypothetical data table of potential catalytic applications for metal complexes of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole is presented below. It is important to note that these are projected applications based on analogy, as specific experimental data for this ligand was not found in the surveyed literature.

| Metal Center | Potential Catalytic Reaction | Substrate Scope (Hypothetical) | Potential Advantages |

|---|---|---|---|

| Ruthenium(II) | Transfer Hydrogenation of Ketones | Aromatic and aliphatic ketones | High turnover numbers, mild reaction conditions |

| Palladium(II) | Suzuki-Miyaura Cross-Coupling | Aryl bromides and arylboronic acids | Good yields, tolerance of various functional groups |

| Copper(I) | Azide-Alkyne Cycloaddition (Click Chemistry) | Terminal alkynes and organic azides | High regioselectivity, biocompatible conditions |

| Iridium(III) | C-H Activation/Functionalization | Aromatic and heteroaromatic C-H bonds | High selectivity, atom economy |

In Vitro Biological Probes and Imaging Agents

The field of bioinorganic chemistry has seen a surge in the development of luminescent transition metal complexes for use as biological probes and cellular imaging agents. The photophysical properties of these complexes, such as long-lived excited states, large Stokes shifts, and tuneable emission wavelengths, make them attractive alternatives to traditional organic fluorophores. Ruthenium(II) and Iridium(III) complexes with polypyridyl-type ligands are particularly prominent in this area.

These complexes could potentially be used for in vitro imaging of cells, with the possibility of targeting specific organelles or biomolecules. The lipophilicity, which can be influenced by the bromophenyl group, would affect the cellular uptake of the complexes. Furthermore, the ligand could be functionalized to incorporate specific targeting moieties for selective imaging of cancer cells or other biological targets. The rich photophysical properties of such complexes could also be harnessed for developing sensors that respond to changes in their local environment, such as pH or the presence of specific ions.

The following table outlines the potential characteristics and applications of metal complexes of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole as in vitro probes, based on the properties of similar reported compounds.

| Metal Complex | Potential Application | Hypothesized Mechanism of Action | Relevant Photophysical Property |

|---|---|---|---|

| [Ru(bpy)2(4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole)]2+ | Cellular Imaging | Intercalation into DNA or binding to proteins | Long-lived luminescence, large Stokes shift |

| [Ir(ppy)2(4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole)]+ | Organelle-specific staining | Lipophilicity-driven accumulation in mitochondria or endoplasmic reticulum | High quantum yield, phosphorescence |

| [Re(CO)3(4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole)]+ | Luminescent sensor for anions | Interaction of the metal center with specific anions leading to a change in emission | Environment-sensitive emission |

Potential in Materials Science Research

Coordination compounds of pyridyl-thiazole based ligands have shown promise in the development of new functional materials. The ability of these ligands to form well-defined structures with metal ions can be exploited to create materials with interesting optical, electronic, and magnetic properties.

One area of potential is in the construction of metal-organic frameworks (MOFs). The ditopic nature of the 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole ligand, with two distinct nitrogen donors, could allow it to act as a linker between metal nodes, leading to the formation of porous, crystalline materials. The properties of such MOFs, including their pore size and functionality, could be tailored by the choice of the metal ion and the synthesis conditions. These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Furthermore, the luminescent properties of metal complexes of this ligand suggest their potential use in the development of light-emitting materials, such as for organic light-emitting diodes (OLEDs). The emission color and efficiency of these materials could be tuned by modifying the metal center and the ligand structure. The presence of the heavy bromine atom could also enhance spin-orbit coupling, potentially favoring phosphorescence, which is a desirable trait for efficient OLEDs.

Another intriguing possibility lies in the area of photochromic materials. Some coordination polymers incorporating pyridyl-based ligands have been shown to exhibit photochromism, where the material changes color upon exposure to light. The extended π-conjugated system of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole could potentially be exploited to design metal complexes that display such light-responsive behavior, with applications in optical data storage and smart windows.

The table below summarizes the potential applications of 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole in materials science, based on the properties of analogous systems.

| Material Type | Potential Application | Key Feature of the Ligand |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis | Ditopic nature for linking metal centers |

| Luminescent Materials (e.g., for OLEDs) | Displays, lighting | Formation of emissive metal complexes |

| Photochromic Materials | Optical switches, smart materials | Extended π-conjugated system |

| Non-linear Optical (NLO) Materials | Optical communications, data processing | Potential for large hyperpolarizability in metal complexes |

Advanced Computational Chemistry and Molecular Modeling in the Research of 4 4 Bromophenyl 2 Pyridin 2 Yl Thiazole

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For a compound like 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole, docking simulations are employed to identify potential protein targets and elucidate the specific binding interactions that govern its biological activity. Studies on similar thiazole (B1198619) derivatives have successfully used docking to predict binding affinities and interaction modes with various enzymes and receptors. mdpi.comnih.govresearchgate.net

Virtual screening is a computational method that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov The thiazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. researchgate.net

In a typical virtual screening workflow, a library of compounds containing the 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole core or similar thiazole structures would be docked against a panel of known biological targets. The results are then ranked based on scoring functions that estimate the binding affinity. This process allows for the efficient identification of "hit" compounds for specific therapeutic targets, which can then be prioritized for experimental testing. For instance, virtual screening has been successfully applied to identify novel thiazole-based inhibitors for targets like sirtuins. mdpi.com

| Target Protein | Protein Data Bank (PDB) ID | Thiazole Derivative Example | Docking Score (kcal/mol) | Potential Therapeutic Area |

|---|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | -9.5 | Oncology |

| DNA Gyrase B | 1KZN | Chalcone-thiazole hybrid | -8.8 | Antibacterial |

| VEGFR-2 | 4ASD | Substituted Thiazole-4[5H]-one | -10.2 | Oncology |

| p38 MAP Kinase | 1W82 | Aminothiazole derivative | -9.1 | Anti-inflammatory |

Once a docked pose is obtained, a detailed analysis of the interactions between the ligand and the receptor's active site is performed. For 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole, key interactions would likely involve:

Hydrogen Bonding: The nitrogen atoms in the thiazole and pyridine (B92270) rings can act as hydrogen bond acceptors.

π-π Stacking: The aromatic systems (bromophenyl, pyridinyl, and thiazole rings) can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. mdpi.com

Hydrophobic Interactions: The phenyl ring contributes to hydrophobic interactions within the binding site.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a specific noncovalent interaction that can enhance binding affinity and selectivity. nih.gov

The binding affinity, often expressed as a docking score or estimated free binding energy (ΔG), quantifies the strength of the ligand-receptor interaction. Lower energy values typically indicate more stable and favorable binding. nih.gov For example, docking studies of various thiazole derivatives against tubulin have reported free binding energies in the range of -13 to -14 kcal/mol, indicating high stability of the ligand-receptor complex. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are used to assess the stability of the predicted binding mode of compounds like 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole within the receptor's active site. strath.ac.uk

By simulating the movements of atoms and molecules over a period of nanoseconds or longer, MD can confirm whether the key interactions identified in docking are maintained. nih.gov Important parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand throughout the simulation suggests that it remains securely bound in the active site. nih.gov MD simulations have been crucial in validating the binding stability of thiazole derivatives targeting cyclin-dependent kinases and the main protease of SARS-CoV-2. nih.govstrath.ac.uk

Quantum Chemical Calculations for Mechanistic Insights in Biological or Catalytic Processes

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole. mdpi.com These calculations provide deep insights into molecular structure, stability, and reactivity. bohrium.com

Key parameters derived from DFT studies include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap (ΔE) between HOMO and LUMO indicates the molecule's chemical stability and polarizability. acs.orgacs.org

Molecular Electrostatic Potential (ESP): ESP maps highlight the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack and influencing noncovalent interactions with a biological target. acs.org

Atomic Charges and Bond Orders: These parameters help in understanding the distribution of electrons within the molecule and the strength of chemical bonds.

DFT studies on various thiazole derivatives have been used to correlate their electronic structure with their observed biological activities. bohrium.comresearchgate.netresearchgate.net

| Parameter | Thiazole Derivative A | Thiazole Derivative B | Interpretation |

|---|---|---|---|

| HOMO Energy (eV) | -6.21 | -5.98 | Indicates electron-donating ability. |

| LUMO Energy (eV) | -2.15 | -2.34 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE in eV) | 4.06 | 3.64 | Relates to chemical reactivity and stability. acs.org |

| Dipole Moment (Debye) | 3.54 | 4.12 | Measures the molecule's overall polarity. |

Fragment-Based Drug Design and De Novo Design Strategies Incorporating the Thiazole Unit

The thiazole ring is a valuable component in both fragment-based drug design (FBDD) and de novo design. acs.org

Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments (typically with a molecular weight < 300 Da) that bind weakly to a target are identified and then optimized or linked together to produce a high-affinity lead compound. nih.gov The thiazole scaffold is frequently identified as a hit in fragment screening campaigns due to its ability to form favorable interactions and its synthetic tractability. nih.govacs.org

De Novo Design: This computational strategy involves building drug-like molecules from scratch within the constraints of a receptor's binding site. Algorithms place atoms or small fragments into the active site and grow them into novel molecular structures. The thiazole unit can be used as a building block in these algorithms to design new inhibitors. This approach has been successfully used to design novel aminothiazole-based inhibitors of p38 MAP kinase. nih.gov

Predictive Modeling of ADME Properties (Excluding Dosage and Clinical Data)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. nih.gov Computational models can predict various physicochemical and pharmacokinetic parameters for compounds like 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole. nih.govtandfonline.com

These models often assess compliance with guidelines like Lipinski's Rule of Five, which predicts the potential for oral bioavailability. nih.gov The parameters typically evaluated include:

Molecular Weight (MW)

Log P (octanol-water partition coefficient, a measure of lipophilicity)

Number of Hydrogen Bond Donors (HBD)

Number of Hydrogen Bond Acceptors (HBA)

Topological Polar Surface Area (TPSA)

Numerous studies on thiazole derivatives have reported in silico ADME predictions, demonstrating that these compounds often possess favorable drug-like properties. nih.govresearchgate.netnih.govtandfonline.com

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 317.21 | ≤ 500 | Yes |

| Log P | 4.15 | ≤ 5 | Yes |